

Why did SB-705498 fail in clinical trials for pruritus?

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Compound of Interest

Compound Name: Sch59498

Cat. No.: B8487438

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SB-705498 for Pruritus: A Technical Support Center

This technical support center provides information and troubleshooting guidance for researchers, scientists, and drug development professionals investigating the clinical trial outcomes of the TRPV1 antagonist, SB-705498, for the treatment of pruritus.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the clinical trial failure of SB-705498 for pruritus?

A1: The clinical trial for the topical 3% formulation of SB-705498 failed because it did not demonstrate a clinically significant reduction in itch intensity compared to a placebo.^[1] This was observed in healthy volunteers where pruritus was induced by both histamine and cowhage, representing histaminergic and non-histaminergic itch pathways, respectively.^{[2][1]}

Q2: Did SB-705498 engage its intended target, the TRPV1 receptor?

A2: Yes, the 3% topical formulation of SB-705498 cream demonstrated target-specific pharmacodynamic activity.^[1] This was confirmed by its ability to reduce the area of skin flare induced by the TRPV1 agonist, capsaicin.^[1] However, this target engagement did not translate into a clinically meaningful anti-pruritic effect.

Q3: Was the drug well-tolerated by the study participants?

A3: The 3% topical formulation of SB-705498 cream was reported to be clinically well-tolerated, with no clinically significant drug-related adverse events.

Q4: What were the specific outcomes of the itch challenge studies?

A4: In the clinical trial, the difference in average itch intensity (measured on a Computerised Visual Analogue Scale) between the 3% SB-705498 and placebo was a -0.64 point change for the cowhage challenge and a -4.65 point change for the histamine challenge.^[1] Despite a small statistical difference in the histamine challenge, neither result was considered clinically significant.^[2]

Troubleshooting Guide

Issue: Replicating the lack of efficacy in a preclinical model.

- **Possible Cause 1: Redundant Itch Pathways:** Pruritus is mediated by multiple, redundant signaling pathways.^[2] While TRPV1 is implicated, other channels and receptors may compensate when TRPV1 is blocked. Consider that both histaminergic and non-histaminergic pathways exist.^[3]
- **Troubleshooting Tip:** Your experimental model should ideally allow for the investigation of different itch-inducing agents (e.g., histamine, PAR2 agonists like trypsin or cowhage) to assess the compound's efficacy across different pathways.
- **Possible Cause 2: Insufficient Compound Penetration:** For topical formulations, inadequate skin penetration can lead to a lack of efficacy, even if the compound is potent.
- **Troubleshooting Tip:** Conduct formulation screening and skin permeation studies to ensure the active compound reaches the target sensory nerves in sufficient concentrations.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from the clinical trial of 3% topical SB-705498.

Table 1: Average Itch Intensity (Weighted Mean Over 15 Minutes)

Challenge Agent	Treatment Group	Difference from Placebo	95% Confidence Interval
Cowhage	SB-705498 (3%)	-0.64	(-3.71, 2.44)
Histamine	SB-705498 (3%)	-4.65	(-10.44, 1.15)

Table 2: Probability of a Beneficial Effect Compared to Placebo

Challenge Agent	Probability of Any Beneficial Effect	Probability of a 5-Point Improvement
Cowhage	68%	< 1%
Histamine	95%	45%

Experimental Protocols

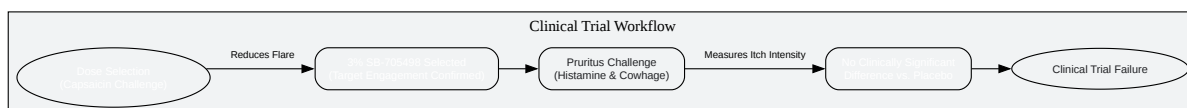
Protocol 1: Dose Selection using Capsaicin Challenge

- Objective: To select a topical dose of SB-705498 with demonstrated pharmacodynamic activity.
- Methodology:
 - A clinical study was conducted in 16 healthy volunteers.
 - Three different doses of topical SB-705498 were assessed.
 - The TRPV1 agonist, capsaicin, was applied to the skin to induce a flare response.
 - The area of the flare was measured for each dose.
- Outcome: The 3% formulation of SB-705498 showed the greatest average reduction in the area of flare and was selected for the pruritus challenge part of the study.[\[1\]](#)

Protocol 2: Pruritus Challenge with Histamine and Cowhage

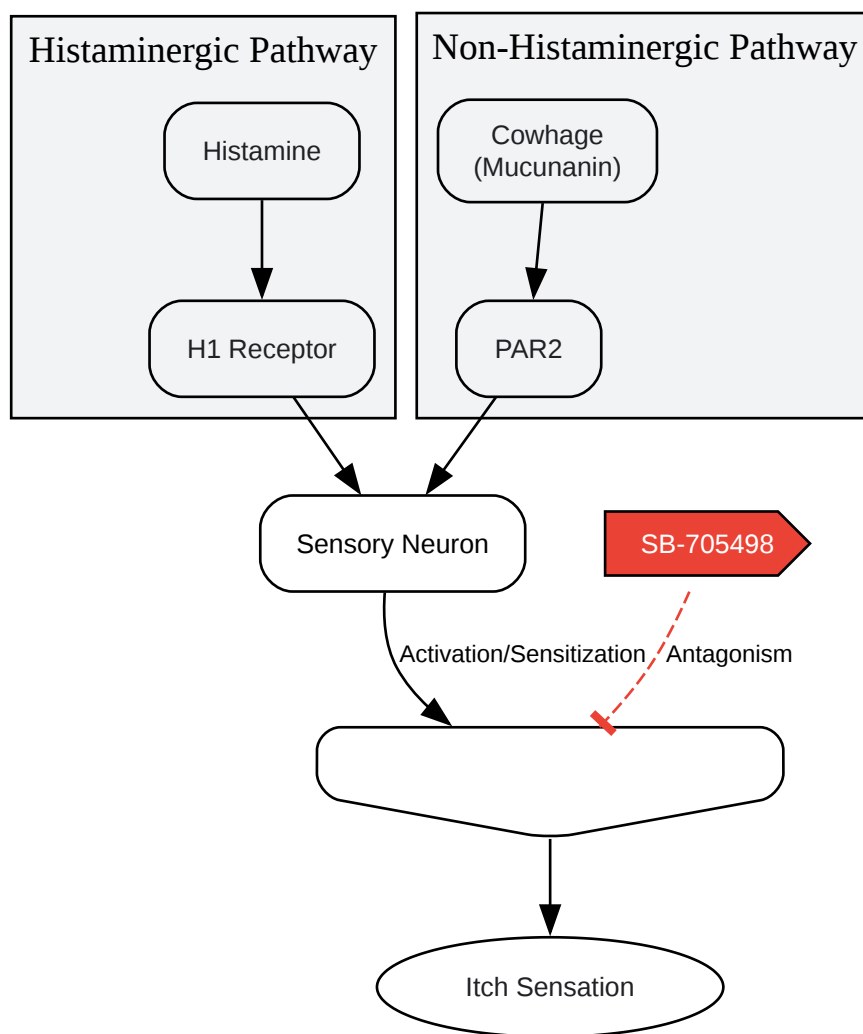
- Objective: To assess the effect of the selected 3% SB-705498 dose on itch induced by two different mechanisms.
- Methodology:
 - Subjects with a robust response to capsaicin were chosen.
 - The 3% topical SB-705498 cream or a placebo was applied.
 - Itch was induced using two challenge agents:
 - Histamine: To activate the histaminergic itch pathway.[2]
 - Cowhage (*Mucuna pruriens*): To activate the non-histaminergic, PAR2-mediated itch pathway.[2]
 - Itch intensity was assessed using a Computerised Visual Analogue Scale (CVAS).[1]

Visualizations



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Caption: Logical workflow of the SB-705498 clinical trial leading to its failure.



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Caption: Simplified signaling pathways for histaminergic and non-histaminergic itch.

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References

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- 3. Four Possible Itching Pathways Related to the TRPV1 Channel, Histamine, PAR-2 and Serotonin - PMC [pmc.ncbi.nlm.nih.gov]
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